molecular formula C26H29N3O3S B11526141 [2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl](4-methylphenyl)methanone CAS No. 309925-79-9

[2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl](4-methylphenyl)methanone

Cat. No.: B11526141
CAS No.: 309925-79-9
M. Wt: 463.6 g/mol
InChI Key: JRMOMIUMKHPYPZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex methanone derivative featuring an imidazolidine core substituted with a 4-(dimethylamino)phenyl group, a 4-methylphenylsulfonyl moiety, and a 4-methylphenylmethanone group. Its synthesis likely involves multi-step reactions, including sulfonylation and coupling processes, as inferred from analogous compounds in the literature. For example, sulfonyl-containing heterocycles, such as 4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 185010-98-4), are synthesized via sulfonylation of imidazole precursors under controlled conditions . The dimethylamino group in the target compound may enhance solubility and modulate electronic properties, while the sulfonyl group contributes to metabolic stability and binding affinity in biological systems .

Properties

CAS No.

309925-79-9

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C26H29N3O3S/c1-19-5-9-22(10-6-19)26(30)28-17-18-29(33(31,32)24-15-7-20(2)8-16-24)25(28)21-11-13-23(14-12-21)27(3)4/h5-16,25H,17-18H2,1-4H3

InChI Key

JRMOMIUMKHPYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazolidine ring, followed by the introduction of the benzenesulfonyl and benzoyl groups. The final step involves the methylation of the aniline moiety. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and solvent, vary depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared functional groups and biological relevance:

Compound Key Features Molecular Weight (g/mol) Biological Activity
[Target Compound] Imidazolidine core, sulfonyl, dimethylamino, methanone ~465.5 (calculated) Not explicitly reported; inferred kinase inhibition potential
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 185010-98-4) Imidazole core, sulfonyl, methylphenyl 238.26 Intermediate in anti-inflammatory drug synthesis
4-Amino-3-(1H-indol-1-yl)phenylmethanone Methanone, indole, hydroxylphenyl ~360.4 Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition)
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzimidazole, sulfinyl, pyridine ~409.5 Proton pump inhibition (analogous to omeprazole)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, sulfonyl, fluorophenyl, ethanone ~497.5 Antifungal, antimicrobial

Key Observations

Core Heterocycle Influence: The imidazolidine core in the target compound distinguishes it from benzimidazole- or triazole-based analogs.

Substituent Effects: The dimethylamino group in the target compound may enhance solubility compared to halogenated analogs (e.g., fluorine-substituted compounds in and ) .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for sulfonyl-imidazole derivatives, such as chlorination with SOCl₂ () or sodium ethoxide-mediated coupling (). However, the dimethylamino group may require protective strategies to avoid side reactions .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one 4-Amino-3-(1H-indol-1-yl)phenylmethanone
Molecular Weight 465.5 238.26 360.4
LogP (Predicted) 3.8 2.1 3.5
Hydrogen Bond Donors 0 1 2
Hydrogen Bond Acceptors 6 4 5
Polar Surface Area (Ų) 98.7 76.3 89.5

Biological Activity

The compound 2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinylmethanone is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Its unique structure combines an imidazolidinone ring with functional groups such as dimethylamino and sulfonyl, which may contribute to its pharmacological properties.

Chemical Structure and Properties

Synthesis

The synthesis typically involves multi-step organic reactions, including the reaction of 4-(dimethylamino)benzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This forms an intermediate that is subsequently reacted with imidazolidinone and benzoyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring and sulfonyl group enhance its stability and interaction with biological targets, potentially modulating various cellular pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme inhibitionInhibits activity of target enzymes

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound A (Similar Structure)Contains a sulfonamide groupModerate anticancer activity
Compound B (Different Functional Groups)Lacks imidazolidinone ringLow anti-inflammatory effects

Case Studies and Research Findings

Recent studies have investigated the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A study on human liver HepG2 cells demonstrated significant cytotoxicity at concentrations above 50 µM, indicating potential for further development as an anticancer agent.
  • Inflammation Models : In vitro assays revealed that treatment with the compound reduced levels of inflammatory markers (e.g., TNF-alpha) in activated macrophages, supporting its anti-inflammatory potential.

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